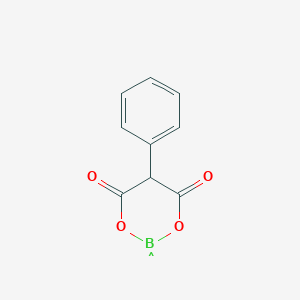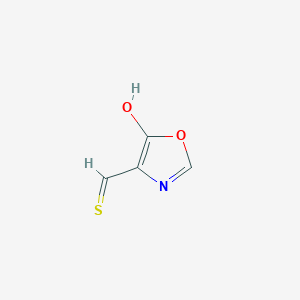
4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that features both sulfur and oxygen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol with an oxazolone precursor. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur-containing functional group.
Substitution: The oxazolone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazolones depending on the nucleophile used.
科学的研究の応用
4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The sulfur and oxygen atoms in the compound can form interactions with various biological molecules, potentially disrupting normal cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological systems.
類似化合物との比較
Similar Compounds
- 4-oxo-4H-1benzopyran-3-carbonitriles : These compounds have a similar ring structure and are used in various chemical reactions.
4H-pyrans: These compounds also contain oxygen in a heterocyclic ring and have similar chemical properties.
2-Aminothiazoles: These compounds contain both sulfur and nitrogen in their structure and are known for their biological activity.
Uniqueness
4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one is unique due to the presence of both sulfur and oxygen in its structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
特性
CAS番号 |
112463-59-9 |
|---|---|
分子式 |
C4H3NO2S |
分子量 |
129.14 g/mol |
IUPAC名 |
5-hydroxy-1,3-oxazole-4-carbothialdehyde |
InChI |
InChI=1S/C4H3NO2S/c6-4-3(1-8)5-2-7-4/h1-2,6H |
InChIキー |
VHTYEQRPYGFFHW-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(O1)O)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


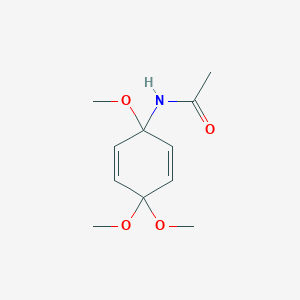
![2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B14317591.png)

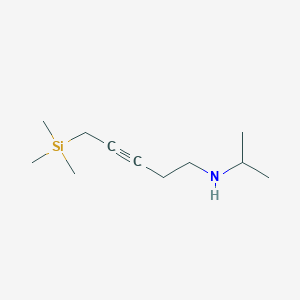
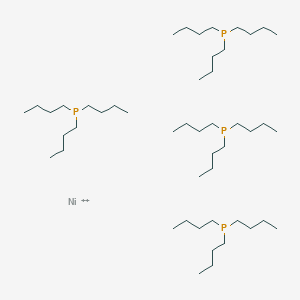
![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
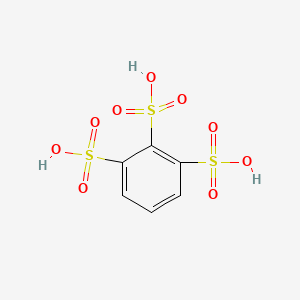


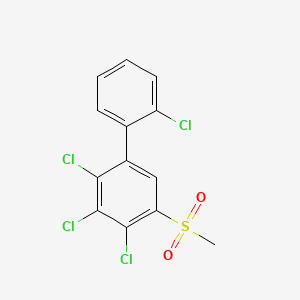

![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)

